2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide
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Overview
Description
2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with various functional groups, making it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide typically involves multiple steps. . The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The pyridyl group can enhance binding affinity to certain proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it can participate in multiple biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methyl-7-((2-methylallyl)oxy)-2-oxo-2H-chromen-3-yl)acetic acid
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
What sets 2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide apart from similar compounds is its unique combination of functional groups. The presence of both the chromene core and the pyridyl group allows for a broader range of chemical reactions and biological activities, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C23H24N2O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-(2-pyridin-4-ylethyl)acetamide |
InChI |
InChI=1S/C23H24N2O4/c1-15(2)14-28-18-4-5-19-16(3)20(23(27)29-21(19)12-18)13-22(26)25-11-8-17-6-9-24-10-7-17/h4-7,9-10,12H,1,8,11,13-14H2,2-3H3,(H,25,26) |
InChI Key |
PRPHNJMWUABSSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CC(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
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